molecular formula C19H22F3N3O6 B1675863 Trifluoroacetylprimaquine CAS No. 93245-29-5

Trifluoroacetylprimaquine

Cat. No. B1675863
CAS RN: 93245-29-5
M. Wt: 445.4 g/mol
InChI Key: WEFNQSNREJZFQJ-UHFFFAOYSA-N
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Description

Trifluoroacetylprimaquine is a derivative of primaquine . It is used in the treatment of simian malaria and is less toxic than primaquine in mice.

Scientific Research Applications

Comparative Studies with Primaquine

Trifluoroacetylprimaquine has been compared with primaquine in various studies. Research has indicated that it has a higher radical curative effect against Plasmodium cynomolgi than primaquine, and it was found to be less toxic in mice, rats, and house dogs. The acute LD50 of oral Trifluoroacetylprimaquine in mice was at least 3 times that of primaquine, indicating lower toxicity (Shao-Heng Bao & Who Collaborating, 1991).

Histopathological Observations

Histopathological studies on Trifluoroacetylprimaquine's toxicity revealed no changes in rats administered with the drug at certain dosages. However, higher dosages led to degenerative changes and necrosis in liver, heart, and kidney in rats. Similar studies in dogs showed that lesions in organs such as liver, spleen, heart, kidney, stomach, and intestine were caused by higher doses of Trifluoroacetylprimaquine (Wu Li & Who Collaborating, 1993).

Hemolytic Toxicity Studies

Studies on the hemolytic toxicity of Trifluoroacetylprimaquine in rabbits showed that it might induce similar or even lower hemolytic toxicity compared to primaquine. These findings were based on parameters like methemoglobin, reticulocyte, and Heinz body counts (X. Shi et al., 1994).

Antimicrobial Activity

Trifluoroacetylprimaquine has shown significant antimicrobial activity against various strains of bacteria. It has been effective against Gram-positive and Gram-negative bacteria, particularly against strains of Staphylococcus aureus and Vibrio cholerae. These findings suggest the potential for Trifluoroacetylprimaquine in antimicrobial applications (R. Mazumder et al., 2001).

Antitumor Activity

Trifluoroacetylprimaquine analogs have shown significant antitumor activity in experimental mouse tumor systems. One study found that an analog of Trifluoroacetylprimaquine had greater antitumor activity and less toxicity than adriamycin in mouse leukemia systems, indicating its potential as a lead molecule for the development of novel cancer treatments (M. Israel et al., 1975).

properties

IUPAC Name

1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFNQSNREJZFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918584
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoroacetylprimaquine

CAS RN

93245-29-5
Record name M 8506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PF Barton - 1984 - search.proquest.com
The research reported in this thesis concerns the 8-aminoquinoline antimalarial drug primaquine, which is especially important in the treatment of Plasmodium vivax malarial infections. …
Number of citations: 4 search.proquest.com
LJ Wu, ZY Zhu, BR Shao - CHINESE …, 1993 - SHANGHI YIYAR GONGYE …
Number of citations: 0
叶秀玉, 邵葆若 - 中国药理学报, 1990 - cdn.amegroups.cn
三氟乙酰伯氨哇(M- 8 506) 对约氏疟原虫子孢子感染小鼠的保护率与伯氨喳相仿. M-8506 对食蟹猴疟原虫组织期的根治作用优于伯氨喹. 7 只感染的恒河猴igM-8506 0.75 mg/(kg· d) x3d 台并…
Number of citations: 2 cdn.amegroups.cn

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